molecular formula C16H15NO3 B14341907 Benzene, 1-[(1E)-2-nitro-1-propenyl]-4-(phenylmethoxy)- CAS No. 100780-36-7

Benzene, 1-[(1E)-2-nitro-1-propenyl]-4-(phenylmethoxy)-

Cat. No.: B14341907
CAS No.: 100780-36-7
M. Wt: 269.29 g/mol
InChI Key: ZGYOAKJRIOGEBC-UHFFFAOYSA-N
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Description

Benzene, 1-[(1E)-2-nitro-1-propenyl]-4-(phenylmethoxy)- is a nitroaromatic compound featuring a phenylmethoxy (benzyloxy) group at the para position (C4) and a nitropropenyl substituent at the ortho position (C1) in an (E)-configuration. The nitropropenyl group introduces electron-withdrawing effects, while the benzyloxy group provides electron-donating resonance stabilization. This combination likely influences reactivity, solubility, and applications in organic synthesis or material science.

Properties

CAS No.

100780-36-7

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

1-(2-nitroprop-1-enyl)-4-phenylmethoxybenzene

InChI

InChI=1S/C16H15NO3/c1-13(17(18)19)11-14-7-9-16(10-8-14)20-12-15-5-3-2-4-6-15/h2-11H,12H2,1H3

InChI Key

ZGYOAKJRIOGEBC-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=C(C=C1)OCC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-[(1E)-2-nitro-1-propenyl]-4-(phenylmethoxy)- typically involves electrophilic aromatic substitution reactions. The nitro group can be introduced through nitration of the benzene ring using a mixture of concentrated sulfuric acid and nitric acid . The phenylmethoxy group can be introduced via a Williamson ether synthesis, where a phenol derivative reacts with a benzyl halide in the presence of a base .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including nitration, etherification, and purification steps. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst or lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine) with a Lewis acid catalyst like aluminum chloride.

Major Products:

    Oxidation: Formation of nitrobenzene derivatives.

    Reduction: Formation of aniline derivatives.

    Substitution: Formation of halogenated or sulfonated benzene derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Studied for its reactivity and stability in various chemical reactions.

Biology:

  • Investigated for its potential biological activity and interactions with biomolecules.

Medicine:

  • Explored for its potential use in drug development and pharmaceutical applications.

Industry:

Mechanism of Action

The mechanism of action of Benzene, 1-[(1E)-2-nitro-1-propenyl]-4-(phenylmethoxy)- involves its interaction with electrophiles and nucleophiles. The nitro group is electron-withdrawing, making the benzene ring less reactive towards electrophilic substitution but more reactive towards nucleophilic substitution . The phenylmethoxy group can donate electrons through resonance, influencing the reactivity of the compound.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares substituent positions, molecular formulas, and key functional groups:

Compound Name (CAS No.) Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 1-[(1E)-2-nitro-1-propenyl], 4-(phenylmethoxy) C₁₆H₁₅NO₃ ~269.3 Electron-withdrawing nitropropenyl + electron-donating benzyloxy
4-(2-Nitro-1-propenyl)-1,2-bis(phenylmethoxy)benzene 1,2-bis(phenylmethoxy), 4-(2-nitropropenyl) C₂₃H₂₁NO₅ 391.4 Additional benzyloxy group at C2 increases steric hindrance
2-Chloro-4-methoxy-1-[(1E)-2-nitroethenyl]-3-(phenylmethoxy)benzene 2-Cl, 3-benzyloxy, 4-methoxy, 1-nitroethenyl C₁₆H₁₄ClNO₄ 319.7 Chlorine enhances polarity; nitroethenyl (shorter chain than propenyl)
1-Methoxy-3-[(E)-2-(4-nitrophenyl)ethenyl]benzene 1-methoxy, 3-(4-nitrophenylethenyl) C₁₅H₁₃NO₃ 255.3 Nitro group on ethenyl chain; meta-substitution alters electronic effects
1-(Benzyloxy)-2,4-difluoro-5-nitrobenzene 1-benzyloxy, 2,4-difluoro, 5-nitro C₁₃H₉F₂NO₃ 289.2 Halogens increase polarity; nitro at C5 directs electrophilic substitution

Physicochemical Properties

  • Molecular Weight : The target compound (~269.3 g/mol) is lighter than ’s chloro-substituted analog (319.7 g/mol) due to the absence of chlorine and a methoxy group.
  • Solubility : The nitropropenyl group in the target compound may reduce water solubility compared to shorter-chain nitroethenyl derivatives (e.g., ).
  • Polarity : Halogenated compounds () exhibit higher polarity, impacting chromatographic retention times and solvent compatibility.

Reactivity and Stability

  • Nitro Group Reduction : The nitropropenyl group in the target compound may undergo selective reduction to an amine or hydroxylamine, whereas nitroethenyl derivatives () could form conjugated amines.
  • Electrophilic Substitution : The benzyloxy group in the target compound directs electrophiles to the ortho/para positions, but steric hindrance from the nitropropenyl chain may favor para substitution.

Key Research Findings

  • Electronic Effects : The benzyloxy group in the target compound donates electrons via resonance, partially counteracting the nitropropenyl group’s electron-withdrawing effects. This balance may enhance stability in catalytic applications.
  • Biological Activity : Halogenated analogs () show higher bioactivity in antimicrobial assays due to increased lipophilicity and membrane penetration .
  • Material Science Applications : Nitropropenyl derivatives are explored as photoactive materials, with chain length influencing light absorption profiles.

Data Tables

Table 1: Substituent Effects on Reactivity

Compound Electron-Donating Groups Electron-Withdrawing Groups Dominant Reactivity Profile
Target Compound 4-Benzyloxy 1-Nitropropenyl Electrophilic substitution at C3/C5
’s Compound 3-Benzyloxy, 4-Methoxy 1-Nitroethenyl, 2-Cl Nucleophilic aromatic substitution
’s Compound 1-Methoxy 3-(4-Nitrophenylethenyl) Conjugation-driven redox reactions

Table 2: Thermal Stability Comparison

Compound Decomposition Temperature (°C) Key Stability Factors
Target Compound ~180 (estimated) Nitropropenyl chain length increases instability
’s Compound >200 Chlorine and methoxy groups enhance stability
’s Compound ~150 Fluorine atoms reduce thermal resilience

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